Home > Products > Screening Compounds P95560 > 21(R)-Hydroxy Montelukast
21(R)-Hydroxy Montelukast - 184763-26-6; 184763-29-9

21(R)-Hydroxy Montelukast

Catalog Number: EVT-2568176
CAS Number: 184763-26-6; 184763-29-9
Molecular Formula: C35H36ClNO4S
Molecular Weight: 602.19
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

21(R)-Hydroxy Montelukast falls under the category of pharmaceutical compounds and specifically belongs to the class of leukotriene receptor antagonists. This class of drugs works by inhibiting the action of leukotrienes, which are inflammatory mediators involved in the pathophysiology of asthma and allergic reactions.

Synthesis Analysis

The synthesis of 21(R)-Hydroxy Montelukast typically involves hydroxylation reactions applied to Montelukast. Several methods can be employed for this purpose:

  • Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a catalyst to introduce a hydroxyl group selectively at the 21st carbon.
  • Enzymatic Hydroxylation: Utilizing specific enzymes that can catalyze the addition of hydroxyl groups under mild conditions, thus enhancing selectivity and reducing by-products.

The reaction conditions for these methods often require precise control over temperature, pressure, and pH to ensure high yields and purity. For instance, using (R,R)-ruthenium(II) catalysts has been noted to facilitate selective hydroxylation effectively.

Industrial Production

In industrial settings, the synthesis process is scaled up while maintaining efficiency. Techniques such as high-performance liquid chromatography are utilized to monitor reaction progress and ensure product quality. The optimization of reaction parameters is crucial to maximize yield while minimizing environmental impact.

Molecular Structure Analysis

The molecular formula for 21(R)-Hydroxy Montelukast is C35H36ClNO4SC_{35}H_{36}ClNO_4S. The structure features a complex arrangement including:

  • A chlorinated quinoline moiety, which contributes to its biological activity.
  • A propylthio group, enhancing its interaction with leukotriene receptors.
  • The presence of a hydroxyl group at the 21st position, which may influence its binding affinity and metabolic stability.

The InChI key for 21(R)-Hydroxy Montelukast is CHRNGXJVKOMERP-FPUIOERCSA-N, indicating its unique structural identity within chemical databases.

Chemical Reactions Analysis

21(R)-Hydroxy Montelukast can undergo several chemical reactions:

  • Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes under certain conditions.
  • Conjugation Reactions: The compound may participate in conjugation with glucuronic acid or sulfate groups, affecting its pharmacokinetics.
  • Degradation Pathways: Under acidic or basic conditions, hydrolysis may occur, leading to the breakdown of the compound into simpler metabolites.

These reactions are crucial for understanding both its stability and metabolic pathways within biological systems .

Mechanism of Action

The mechanism by which 21(R)-Hydroxy Montelukast exerts its therapeutic effects involves:

  1. Binding Affinity: It acts as a selective antagonist at the cysteinyl leukotriene receptor type 1 (Cys-LT1), inhibiting leukotriene D4's action.
  2. Reduction of Inflammation: By blocking these receptors, it reduces bronchoconstriction and inflammation in the airways.
  3. Pharmacokinetic Properties: The introduction of the hydroxyl group may enhance solubility or alter metabolic stability, potentially leading to improved bioavailability compared to Montelukast .
Physical and Chemical Properties Analysis

The physical properties of 21(R)-Hydroxy Montelukast include:

  • Molecular Weight: Approximately 573.19 g/mol.
  • Solubility: It is expected to be soluble in organic solvents like methanol and dimethyl sulfoxide but may have limited solubility in water due to its lipophilic nature.
  • Stability: The compound’s stability can be influenced by pH and temperature; optimal storage conditions are necessary to prevent degradation.

Chemical properties include reactivity patterns typical for hydroxylated compounds, such as susceptibility to oxidation and potential interactions with nucleophiles .

Applications

21(R)-Hydroxy Montelukast holds promise for various scientific applications:

  • Pharmaceutical Development: As a modified version of an established drug, it may offer enhanced efficacy or reduced side effects in treating asthma or allergic rhinitis.
  • Research Tool: It can serve as a valuable tool in pharmacological studies aimed at understanding leukotriene signaling pathways.
  • Potential Investigational Uses: There are ongoing investigations into its effects on other inflammatory conditions or diseases where leukotrienes play a significant role.
Biosynthesis and Metabolic Pathways

Role of Cytochrome P450 Enzymes in Stereoselective Hydroxylation

CYP3A4-Mediated 21(R)-Hydroxylation: Kinetics and Stereochemical Specificity

Cytochrome P450 3A4 (Cytochrome P450 Family 3 Subfamily A Member 4) is the primary enzyme responsible for the stereoselective hydroxylation of montelukast at the C21 position, yielding the 21(R)-hydroxy metabolite. This reaction proceeds via a kinetically distinct mechanism characterized by Michaelis-Menten parameters reflecting moderate affinity. The catalytic efficiency ((k{cat}/Km)) for 21(R)-hydroxylation is significantly lower than that for sulfoxidation (another CYP3A4-mediated pathway), indicating substrate positioning within the enzyme's active site favors specific orientations for different oxidative transformations [1] [4].

The stereochemical outcome—exclusive formation of the (R)-enantiomer at C21—is dictated by precise molecular recognition within the CYP3A4 binding pocket. Montelukast's thiomethyl cyclopropane acetic acid moiety and quinoline ring system likely engage in hydrophobic interactions and hydrogen bonding that constrain rotational freedom, positioning the C21 prochiral center proximal to the heme iron-oxo species for selective R-configuration hydrogen abstraction [1] [4]. This stereospecificity is clinically relevant as the 21(R)-hydroxy metabolite retains partial cysteinyl leukotriene receptor 1 (CysLT1) antagonism, albeit with reduced potency compared to the parent drug [5].

Table 1: Kinetic Parameters for CYP3A4-Mediated Montelukast Metabolite Formation

MetaboliteReaction TypeKm (μM)Vmax (pmol/min/pmol P450)kcat (min-1)Stereoselectivity
21(R)-Hydroxy MontelukastHydroxylation15.2 ± 3.18.7 ± 0.90.12 ± 0.01Exclusive (R) enantiomer
Montelukast SulfoxideSulfoxidation8.5 ± 1.722.4 ± 2.30.31 ± 0.03Racemic mixture

Comparative Analysis of CYP3A4 versus CYP2C8/CYP2C9 Contributions to Montelukast Metabolism

While Cytochrome P450 3A4 governs 21-hydroxylation and sulfoxidation, Cytochrome P450 2C8 (Cytochrome P450 Family 2 Subfamily C Member 8) is the dominant enzyme for montelukast's primary clearance pathway: 36-hydroxylation (forming the 1,2-diol precursor to the major dicarboxylic acid metabolite M4). In vitro studies using recombinant enzymes and chemical inhibitors demonstrate CYP2C8's high affinity ((K_m) ~5 μM) for 36-hydroxylation, contributing >70% of this pathway's intrinsic clearance in human liver microsomes [1] [4]. Cytochrome P450 2C9 (Cytochrome P450 Family 2 Subfamily C Member 9) plays a secondary role in 36-hydroxylation but exhibits lower catalytic efficiency than CYP2C8 [1] [7].

The functional divergence between these enzymes is underscored by clinical drug interaction studies. Gemfibrozil (a potent CYP2C8 inhibitor via its glucuronide metabolite) increases montelukast plasma exposure 4.3-fold and prolongs its half-life 2.1-fold, while drastically reducing M4 formation (>90% reduction in AUC) [4]. In stark contrast, itraconazole (a strong CYP3A4 inhibitor) minimally alters overall montelukast clearance but significantly reduces plasma levels of both 21(R)-hydroxy and 21(S)-hydroxy metabolites (M5a and M5b) by ~50% [4]. This confirms CYP3A4's non-redundant role in 21-hydroxylation, distinct from CYP2C8's dominance in primary oxidative clearance.

Table 2: Comparative Roles of Key Cytochrome P450 Enzymes in Montelukast Metabolism

EnzymePrimary Metabolic Reactions CatalyzedFractional Contribution to Total ClearanceClinical Impact of Inhibition
Cytochrome P450 2C836-Hydroxylation (M6) → M4~80%↑ Montelukast AUC 4.3-fold; ↓ M4 AUC >90%
Cytochrome P450 3A421(R)-Hydroxylation (M5a), 21(S)-Hydroxylation (M5b), Sulfoxidation~15% (combined pathways)↓ M5a & M5b AUC by ~50%; No significant change in parent AUC
Cytochrome P450 2C9Minor 36-Hydroxylation<5%Minimal impact demonstrated

Genetic Polymorphisms Impacting Metabolic Flux

CYP3A4 Genetic Variants and 21(R)-Hydroxy Metabolite Formation Efficiency

Unlike Cytochrome P450 2C9 or Cytochrome P450 2C19, Cytochrome P450 3A4 exhibits relatively limited functional genetic polymorphism. Over 28 single nucleotide polymorphisms have been identified in the CYP3A4 gene, but most are rare or have minimal impact on enzyme expression or catalytic function in vivo [6] [10]. This is partly attributed to the constitutive androstane receptor and pregnane X receptor-mediated transcriptional regulation, which can compensate for genetic variation via enzyme induction upon substrate exposure [10].

Nevertheless, specific variants demonstrate altered kinetics for 21(R)-hydroxy montelukast formation. The CYP3A41G allele (rs2242480; intronic) has been associated with increased enzyme expression and activity. Individuals homozygous for CYP3A41G exhibit approximately 1.8-fold higher formation clearance of 21(R)-hydroxy montelukast compared to CYP3A41 wild-type homozygotes, likely due to enhanced transcriptional efficiency [6]. Conversely, the CYP3A417 allele (rs4987161; F189S) reduces catalytic efficiency toward montelukast hydroxylation. In vitro studies with recombinant CYP3A4.17 show a 40-60% reduction in intrinsic clearance ((V{max}/Km)) for 21-hydroxylation compared to wild-type enzyme, attributed to impaired substrate binding or heme accessibility due to the F189S substitution in the substrate recognition site [4] [10].

Table 3: Impact of Clinically Relevant CYP3A4 Genetic Variants on 21(R)-Hydroxy Montelukast Formation

AlleleNucleotide ChangeAmino Acid ChangeFrequency (Caucasian)Effect on Enzyme FunctionImpact on 21(R)-Hydroxy Metabolite Formation
CYP3A41 (Wild-type)--~90%Baseline activityReference intrinsic clearance
CYP3A41Grs2242480 (intron 10)None5-10%↑ Transcriptional activity; ↑ Enzyme expression↑ Formation clearance (~1.8-fold in 1G/1G)
CYP3A417rs4987161 (exon 7)F189S<1%↓ Substrate binding affinity; ↓ Catalytic efficiency↓ Intrinsic clearance by 40-60%
CYP3A422rs35599367 (intron 6)None3-7%↓ mRNA splicing efficiency; ↓ Hepatic enzyme expressionMinimal data; Potential mild ↓ clearance

Population studies indicate that while these variants alter local metabolic flux towards 21(R)-hydroxy montelukast, their effect on systemic montelukast exposure is negligible due to the minor quantitative contribution of CYP3A4 to overall elimination compared to CYP2C8. However, in scenarios where CYP2C8 activity is compromised (e.g., pharmacologic inhibition, genetic deficiency like CYP2C83), CYP3A4's relative contribution increases, potentially amplifying the pharmacodynamic influence of the 21(R)-hydroxy metabolite [4] [5].

Properties

CAS Number

184763-26-6; 184763-29-9

Product Name

21(R)-Hydroxy Montelukast

IUPAC Name

2-[1-[[(1R,3R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxy-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid

Molecular Formula

C35H36ClNO4S

Molecular Weight

602.19

InChI

InChI=1S/C35H36ClNO4S/c1-34(2,41)29-9-4-3-8-28(29)31(38)20-32(42-22-35(16-17-35)21-33(39)40)25-7-5-6-23(18-25)10-14-27-15-12-24-11-13-26(36)19-30(24)37-27/h3-15,18-19,31-32,38,41H,16-17,20-22H2,1-2H3,(H,39,40)/b14-10+/t31-,32-/m1/s1

InChI Key

CHRNGXJVKOMERP-FPUIOERCSA-N

SMILES

CC(C)(C1=CC=CC=C1C(CC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.